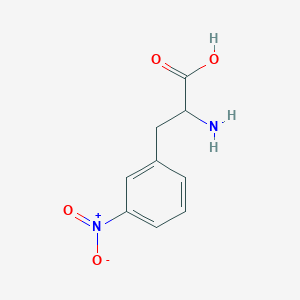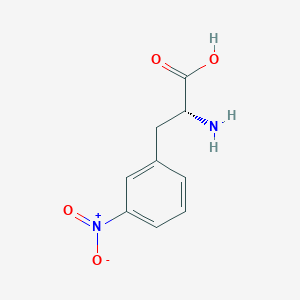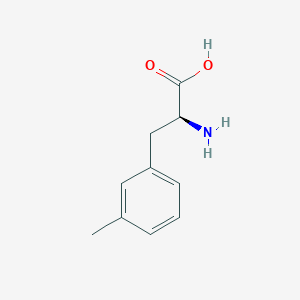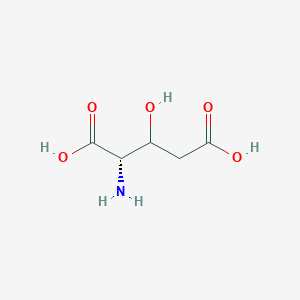
3,5-Dichloro-L-tyrosine
Descripción general
Descripción
3,5-Dichloro-L-tyrosine is a chloroamino acid that is L-tyrosine carrying chloro- substituents at positions C-3 and C-5 of the benzyl group. It is a dihalogenated L-tyrosine, a dichlorobenzene, a non-proteinogenic L-alpha-amino acid and a chloroamino acid .
Synthesis Analysis
The synthesis of 3,5-Dichloro-L-tyrosine involves the iodination of iodine monochloride. The optimal conditions for iodination of iodine monochloride were found to be: the volume ratio of acetic acid solvent to iodine monochloride was 8:1, the mole ratio of iodine monochloride to L-tyrosine was 3.6:1, and the reaction temperature was 60 ℃ . In another study, twenty-two halogenated L-tyrosine derivatives were synthesized to examine new substances for the treatment of Chagas disease .
Molecular Structure Analysis
The molecular formula of 3,5-Dichloro-L-tyrosine is C9H9Cl2NO3 . The structure of the compound includes a benzyl group with chloro- substituents at positions C-3 and C-5 .
Physical And Chemical Properties Analysis
The molecular weight of 3,5-Dichloro-L-tyrosine is 250.08 g/mol . The compound is a dihalogenated L-tyrosine, a dichlorobenzene, a non-proteinogenic L-alpha-amino acid and a chloroamino acid .
Aplicaciones Científicas De Investigación
Stereochemical Studies : 3,5-Dichloro-L-tyrosine undergoes deaminative bromination to the corresponding α-bromo acid with retention of configuration. This process is influenced by strong neighboring aryl group participation as a phenoxide form (Koga, Juang, & Yamada, 1978).
Biomarkers of Respiratory Tract Exposure : 3,5-Dichloro-L-tyrosine, along with 3-chlorotyrosine, serves as a biomarker for myeloperoxidase-catalyzed chlorine stress in various physiological conditions and can indicate exposure to environmental gaseous chlorinating chemicals (Sochaski, Jarabek, Murphy, & Andersen, 2008).
Nitrating and Chlorinating Species Formation : In a reaction involving nitrite and hypochlorous acid, 3,5-Dichloro-L-tyrosine is formed alongside other products. This indicates the potential role of these reactions in inflammation-mediated protein modification and tissue injury (Eiserich et al., 1996).
Protein and Nucleic Acid Components : Studies on L-tyrosine and its derivatives like 3,5-Dichloro-L-tyrosine contribute to understanding the crystal and molecular structures of these components, which are crucial in biochemical research (Frey, Koetzle, Lehmann, & Hamilton, 1973).
Histone Protein Damage : Hypochlorous acid exposure leads to the formation of 3,5-Dichloro-L-tyrosine in histone proteins, providing insights into chemical damage mechanisms in chromatin (Kang & Neidigh, 2008).
Synthesis and Analysis of Derivatives : Research on synthesizing and analyzing derivatives of L-tyrosine, including 3,5-Dichloro-L-tyrosine, contributes to various applications in chemistry and biochemistry (Allevi, Olivero, & Anastasia, 2004).
Brominated Protein Immunogenicity : Studies on the immunogenicity of brominated proteins, including those involving dihalogenated tyrosines like 3,5-dichlorotyrosine, provide insights into allergic responses and potential diagnostic markers (Kato et al., 2005).
Biotechnological Production : L-tyrosine, and by extension its derivatives, have significant potential in biotechnological production for various industrial and pharmaceutical applications (Lütke-Eversloh, Santos, & Stephanopoulos, 2007).
Mecanismo De Acción
3,5-Dichloro-L-tyrosine, also known as (S)-2-Amino-3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid, is a derivative of the amino acid L-tyrosine . It carries two chlorine atoms that replace the hydrogen atoms at the 3rd and 5th carbon atoms . This compound has been studied for its potential use in cancer treatment .
Pharmacokinetics
Its bioavailability may be influenced by factors such as its solubility in water and its stability in various physiological conditions .
Result of Action
It has been suggested that it may be used as a fluorescent probe, marker, and colorant due to the strong absorption caused by the chlorine atoms in its structure . It has also been studied for potential use in cancer treatment .
Action Environment
The action, efficacy, and stability of 3,5-Dichloro-L-tyrosine can be influenced by various environmental factors. For instance, its solubility in water, methanol, and ethanol, as well as its slight solubility in acidic and alkaline solutions, may affect its distribution and availability in the body . Furthermore, its stability in various physiological conditions may impact its efficacy and duration of action .
Propiedades
IUPAC Name |
(2S)-2-amino-3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPHURJQUHZHALJ-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)O)Cl)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1Cl)O)Cl)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40331461 | |
| Record name | 3,5-Dichloro-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40331461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-L-tyrosine | |
CAS RN |
15106-62-4 | |
| Record name | 3,5-Dichloro-L-tyrosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015106624 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dichloro-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40331461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-DICHLORO-L-TYROSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N303G0Z9AR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 3,5-Dichloro-L-tyrosine in the context of chlorine gas exposure?
A1: 3,5-Dichloro-L-tyrosine is a specific biomarker identified in the plasma and lung tissue of swine exposed to chlorine gas (Cl2) [, ]. Its presence indicates exposure to Cl2 and potentially reflects the extent of oxidative damage caused by the gas.
Q2: How does the formation of 3,5-Dichloro-L-tyrosine relate to the pathophysiology of chlorine gas-induced acute lung injury?
A2: Chlorine gas inhalation leads to the formation of reactive chlorine species, which can modify various biomolecules, including proteins. The presence of 3,5-Dichloro-L-tyrosine suggests that tyrosine residues in proteins are being chlorinated. This modification can alter protein structure and function, potentially contributing to the development of acute lung injury observed after chlorine gas exposure [, ].
Q3: Can you elaborate on the use of 3,5-Dichloro-L-tyrosine and other biomarkers in the development of medical countermeasures for chlorine gas exposure?
A3: The identification of specific biomarkers like 3,5-Dichloro-L-tyrosine and 2-chlorofatty acids provides quantifiable measures of chlorine gas exposure and its biological effects [, ]. These biomarkers can be used to:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















